![molecular formula C7H6BrNO3S B2980974 2-[(5-Bromothiophen-2-yl)formamido]acetic acid CAS No. 884048-58-2](/img/structure/B2980974.png)
2-[(5-Bromothiophen-2-yl)formamido]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(5-Bromothiophen-2-yl)formamido]acetic acid involves several steps. One common method includes the bromination of thiophene, followed by formylation and subsequent reaction with glycine to form the final product. The reaction conditions typically involve the use of bromine, formic acid, and glycine under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(5-Bromothiophen-2-yl)formamido]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Bromothiophen-2-yl)formamido]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(5-Bromothiophen-2-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(5-Bromothiophen-2-yl)formamido]acetic acid can be compared with other similar compounds, such as 5-Bromo-2-thienylboronic acid and other brominated thiophene derivatives . These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their impact on its chemical behavior and research applications .
Biological Activity
2-[(5-Bromothiophen-2-yl)formamido]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H6BrNO3S
- Molecular Weight : 264.1 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several key biological activities:
-
Anti-inflammatory Activity :
- The compound has shown potential in inhibiting the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
- A study indicated that it could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammation pathways .
-
Antimicrobial Activity :
- Preliminary studies have demonstrated antimicrobial properties against various bacterial strains, which may be attributed to its structural components that disrupt microbial cell membranes.
-
Cytotoxic Effects :
- In vitro studies revealed that the compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an anti-cancer agent. The mechanism appears to involve apoptosis induction in affected cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing downstream signaling pathways .
Table 1: Summary of Key Studies on Biological Activity
Detailed Findings
-
Anti-inflammatory Effects :
- In a controlled study, treatment with this compound resulted in a significant reduction of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a promising avenue for therapeutic application in chronic inflammatory conditions.
-
Cytotoxic Studies :
- A recent investigation into the cytotoxic effects on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic markers, indicating its potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- The compound was tested against common pathogens, showing notable inhibition zones in agar diffusion assays, underscoring its potential utility as an antimicrobial agent.
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQDHNPTTUFNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884048-58-2 |
Source
|
Record name | 2-[(5-bromothiophen-2-yl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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